Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate involves several steps. A common synthetic route starts with the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Industrial production methods often involve scalable synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the design of new compounds with potential therapeutic properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate can be compared with other similar compounds such as:
5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1,4]Diazepine-2-Carboxylates: These compounds share a similar core structure but differ in their functional groups and substituents.
Hexahydroazepines: These compounds have a similar seven-five fused bicyclic structure but differ in their chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
Molecular Formula |
C16H19N3O2 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
methyl 5-benzyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-6-carboxylate |
InChI |
InChI=1S/C16H19N3O2/c1-21-16(20)15-8-10-19-14(7-9-17-19)12-18(15)11-13-5-3-2-4-6-13/h2-7,9,15H,8,10-12H2,1H3 |
InChI Key |
DSLACVMBJYKHPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN2C(=CC=N2)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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